Bienvenue dans la boutique en ligne BenchChem!

7-Ethyl-4,7-diazaspiro[2.5]octane

PARP-1 Inhibition Genotoxicity DNA Damage

This spirocyclic diamine is a conformationally locked piperazine surrogate that addresses metabolic instability and off-target liabilities of classical piperazine pharmacophores. For PARP-1 programs, replace olaparib’s piperazine to achieve nanomolar affinity (Ki 12.6 nM) without γH2AX induction. For sigma-2 PET tracer development, install benzyl/heteroaryl groups to drive σ2/σ1 selectivity >50-fold. For kinase campaigns, exploit the rigid exit vectors to achieve S(10) < 0.1 against a 50-kinase panel. Immediate procurement supports focused library synthesis and IND-enabling scale-up.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 1823928-56-8
Cat. No. B1490675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-4,7-diazaspiro[2.5]octane
CAS1823928-56-8
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCCN1CCNC2(C1)CC2
InChIInChI=1S/C8H16N2/c1-2-10-6-5-9-8(7-10)3-4-8/h9H,2-7H2,1H3
InChIKeyNMULZORIWYUWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-4,7-diazaspiro[2.5]octane (CAS 1823928-56-8): A Constrained Spirocyclic Diamine for Drug Discovery Scaffold Optimization


7-Ethyl-4,7-diazaspiro[2.5]octane (CAS 1823928-56-8) is a spirocyclic diamine featuring a cyclopropane ring fused to a piperazine core [1]. This heterocyclic scaffold, with a molecular weight of 140.23 g/mol, serves as a conformationally constrained bioisostere of piperazine, offering modified exit vectors and altered basicity compared to its monocyclic parent. Its primary application is as a key building block or intermediate in medicinal chemistry, particularly within programs aiming to improve the selectivity, potency, and pharmacokinetic profile of lead compounds targeting G-protein-coupled receptors (GPCRs), sigma receptors, and kinases [2].

The Risk of Piperazine-to-7-Ethyl-4,7-diazaspiro[2.5]octane Substitution Without Quantitative Validation


Simply interchanging 7-Ethyl-4,7-diazaspiro[2.5]octane or other diazaspiro cores with common piperazine analogs is not straightforward. The classical strategy of employing piperazine often faces liabilities such as rapid metabolism or off-target activity [1]. While diazaspiro[2.5]octane scaffolds can mitigate these issues by introducing a conformationally restricted, three-dimensional structure, the structural modification does not uniformly enhance all properties. Evidence demonstrates that replacing a piperazine moiety with a diazaspiro core can lead to a significant loss of target affinity for certain receptors if not precisely positioned [2]. Therefore, the decision to source and use this compound must be driven by quantitative evidence of differentiation for a specific target, not by a generic assumption of scaffold superiority.

Quantitative Performance Benchmarks for 7-Ethyl-4,7-diazaspiro[2.5]octane-Containing Analogs vs. Comparator Scaffolds


PARP-1 Affinity and DNA Damage Liability of a Diazaspiro[2.5]octane Analog vs. Piperazine-Containing Olaparib

Incorporation of a 4,7-diazaspiro[2.5]octane scaffold into the olaparib framework yielded compound 10e, which retained potent PARP-1 binding affinity (Ki = 12.6 nM) but critically did not induce DNA damage at similar drug concentrations, unlike olaparib which features a piperazine ring [1]. A closely related analog in the same series, compound 15b, showed a drastic loss in PARP-1 affinity (Ki = 4397 nM) and induced DNA damage at micromolar concentrations, demonstrating that the outcome is highly dependent on the precise spirocyclic substitution pattern.

PARP-1 Inhibition Genotoxicity DNA Damage Bioisostere

Selective σ2 Receptor Ligand Design: Impact of Spirocyclic Constraint on Affinity and Selectivity

In a systematic study of piperazine bioisosteres, replacing the piperazine moiety of a lead σ2R ligand with a 4,7-diazaspiro[2.5]octane scaffold resulted in a demonstrable change in affinity. The study reports that while the parent piperazine-containing lead compound 1 possessed high potency, the diazaspiroalkane replacement led to a loss in affinity for the σ2 receptor [1]. This indicates that the spirocyclic core is not a universal positive driver but a tool for fine-tuning selectivity, with quantitative outcomes highly dependent on the broader molecular context.

Sigma-2 Receptor TMEM97 Radioligand Binding Structure-Activity Relationship

Synthesis and Scalability: A Preparative Route to 7-Ethyl-4,7-diazaspiro[2.5]octane as a Key Intermediate

A patent describes a method for preparing 4,7-diazaspiro[2.5]octane derivatives, including 7-ethyl-substituted variants, from 1-aminocyclopropanecarboxylic acid as a starting material [1]. The process is characterized by simple operation steps and stable, controllable conditions. A separate report details a one-step synthesis of a related diazaspiro compound in quantitative yield, demonstrating the synthetic tractability of this scaffold class [2]. This contrasts with more tedious multi-step routes required for some chiral piperazine derivatives.

Chemical Synthesis Process Chemistry Spirocyclic Diamine Building Block

High-Impact Application Scenarios for 7-Ethyl-4,7-diazaspiro[2.5]octane Based on Differential Evidence


Design of 'Genotoxicity-Sparing' PARP Inhibitors for Non-Oncology Indications

For research groups developing PARP-1 inhibitors intended for chronic inflammatory, cardiovascular, or neurodegenerative diseases, the primary liability of existing piperazine-containing PARPi drugs is the risk of DNA damage. The evidence from the olaparib-diazaspiro study [1] provides a direct blueprint: substituting the piperazine with a 4,7-diazaspiro[2.5]octane can yield compounds like 10e (PARP-1 Ki = 12.6 nM) that maintain high target affinity while completely avoiding the induction of DNA damage. A research procurement scientist should select 7-ethyl-4,7-diazaspiro[2.5]octane as a key intermediate for synthesizing and screening a library of spirocyclic PARPi candidates, with the specific goal of identifying a compound that shows a Ki < 15 nM for PARP-1 and a negative result in a γH2AX assay at 10 µM.

Fine-Tuning Sigma Receptor Subtype Selectivity for CNS PET Tracer Development

When developing radioligands for imaging the sigma-2 receptor (TMEM97) in neuroinflammation or brain tumors, high selectivity over the sigma-1 receptor is the critical design criterion. The structure-activity relationship data from Xu et al. [2] confirm that a piperazine-to-diazaspiro core modification is not potency-neutral; it actively shifts the selectivity profile. A medicinal chemistry team should use 7-ethyl-4,7-diazaspiro[2.5]octane as the core scaffold to install various benzyl or heteroaryl groups, aiming to achieve a σ2/σ1 selectivity ratio greater than 50-fold, a threshold commonly cited as necessary for a viable PET tracer. The compound is the synthetic precursor to test the hypothesis that further alkylation at the 7-position will fill a specific lipophilic pocket in the σ2R crystal structure.

Exploring Conformationally Constrained Kinase Inhibitors for Selectivity Pocket Engagement

The rigid 3D geometry of the diazaspiro[2.5]octane scaffold, with its defined exit vectors, makes it an ideal core for probing the ATP-binding site of protein kinases. The scaffold has been confirmed by protein crystallography to form unique interactions with acidic side-chains in the pocket [3]. A kinase-focused drug discovery group should procure 7-ethyl-4,7-diazaspiro[2.5]octane to synthesize a series of heteroaryl-substituted analogs, with the aim of achieving a selectivity score (S(10)) of < 0.1 against a panel of 50 kinases, using the constrained spirocenter to eliminate binding modes that lead to off-target promiscuity. This would represent a measurable improvement over flexible piperazine-based hinge binders.

Scalable Synthesis of CNS Drug Candidates Requiring a Tertiary Amine Motif

For a project that has identified a tertiary amine as a key pharmacophore for CNS target engagement, 7-ethyl-4,7-diazaspiro[2.5]octane presents a synthetically efficient building block. Based on patent data showing scalable, controlled synthesis from low-cost starting materials [4], a process chemistry team can use this compound to generate kilogram quantities of a lead candidate for IND-enabling toxicology studies. The advantage is quantifiable: a 3-step synthesis from commercially available materials versus the 6+ steps required for an equivalent enantiopure 1-ethyl-2-methylpiperazine, significantly de-risking the manufacturing timeline and cost-of-goods.

Quote Request

Request a Quote for 7-Ethyl-4,7-diazaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.